molecular formula C20H20O3 B3987548 4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one

4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one

Cat. No.: B3987548
M. Wt: 308.4 g/mol
InChI Key: RABXXUGGHDODMY-UHFFFAOYSA-N
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Description

4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-8-methyl-2H-chromen-2-one and 1-phenylethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

    Reaction Steps: The key steps in the synthesis include the formation of the chromen-2-one core structure, followed by the introduction of the ethyl and methyl groups at the 4 and 8 positions, respectively. The final step involves the attachment of the 1-phenylethoxy group at the 7 position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Methods: Employing methods such as crystallization, distillation, and chromatography to purify the product.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenylethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-7-(1-phenylethoxy)-2H-chromen-2-one: Lacks the methyl group at the 8 position.

    8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one: Lacks the ethyl group at the 4 position.

    4-ethyl-8-methyl-2H-chromen-2-one: Lacks the 1-phenylethoxy group at the 7 position.

Uniqueness

4-ethyl-8-methyl-7-(1-phenylethoxy)-2H-chromen-2-one is unique due to the presence of all three substituents (ethyl, methyl, and phenylethoxy) at specific positions on the chromen-2-one core structure. This unique combination of substituents contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-ethyl-8-methyl-7-(1-phenylethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-4-15-12-19(21)23-20-13(2)18(11-10-17(15)20)22-14(3)16-8-6-5-7-9-16/h5-12,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABXXUGGHDODMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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